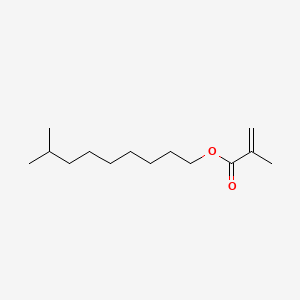

Isodecyl methacrylate

描述

Contextualization within Methacrylate (B99206) Ester Chemistry

Methacrylate esters are a class of vinyl polymers derived from acrylic or methacrylic acid. nih.gov The fundamental structure consists of a vinyl group and a carboxyl group, which allows for a wide range of derivatization reactions. nih.gov The chemical nature of the substituent group in the side chain is a key determinant of the physicochemical properties of the resulting polymer. nih.gov

In the case of isodecyl methacrylate, the "isodecyl" portion refers to a branched-chain isomer of decyl alcohol. This branched, relatively long alkyl chain is a defining feature that influences the properties of polymers incorporating this monomer. Compared to shorter-chain methacrylates like methyl methacrylate, the bulky isodecyl group introduces greater hydrophobicity and flexibility. miwonsc.com This positions IDMA as a valuable monomer for tailoring polymer properties such as adhesion, water resistance, and glass transition temperature. miwonsc.comparchem.com

Research Significance in Polymer Science and Engineering

The scientific interest in this compound stems from the versatile properties it imparts to copolymers. Its incorporation into polymer chains can significantly modify the characteristics of the final material. For instance, IDMA is utilized to enhance the flexibility and adhesion of polymers. miwonsc.com Its hydrophobic nature makes it a suitable component for applications requiring water repellency, such as in coatings and sealants. nih.govparchem.com

In the field of polymer engineering, research has explored the use of this compound in various applications:

Coatings and Adhesives: IDMA is a component in the formulation of paints, resins, adhesives, and sealants. ontosight.aiparchem.com Copolymers containing IDMA can be tailored to improve weather resistance and mechanical strength. ontosight.ai

Drag Reduction: High molecular weight polymers containing this compound have been studied for their potential as drag-reducing additives in crude oil and petroleum distillates, which is relevant for pipeline transportation. onepetro.org

Composite Materials: this compound is used in the synthesis of copolymers for composite materials, contributing to their durability and versatility. ontosight.ai In one study, a copolymer of this compound and benzyl (B1604629) methacrylate was used to create a high-density electrical insulating composite with tungsten. matec-conferences.org

Hydrophilic Additives: In a more counterintuitive application, this compound has been copolymerized with hydrophilic monomers like methacrylic acid to create additives for easy-to-clean coatings. researchgate.net

The polymerization of this compound can be initiated through various methods, including radiation initiation and emulsion polymerization, allowing for the synthesis of high molecular weight polymers and copolymers with specific properties. matec-conferences.orgresearchgate.net

Scope and Objectives of the Comprehensive Research Outline

A comprehensive research outline for this compound would encompass a thorough investigation of its synthesis, polymerization, and the characterization of the resulting polymers. The primary objectives of such research would be to:

Investigate various methods for the synthesis and purification of this compound.

Explore different polymerization techniques, such as free-radical polymerization, emulsion polymerization, and radiation-initiated polymerization, to produce homopolymers and copolymers of IDMA. matec-conferences.orgresearchgate.net

Systematically study the copolymerization of this compound with other monomers to understand how the incorporation of IDMA affects the final properties of the copolymer.

Characterize the physical and chemical properties of poly(this compound) and its copolymers, including molecular weight, thermal stability, and mechanical properties. ontosight.ai

Evaluate the performance of IDMA-based polymers in specific applications, such as coatings, adhesives, and specialty composites. ontosight.aimatec-conferences.org

A key area of investigation would be the structure-property relationships of polymers containing this compound, linking the molecular architecture to macroscopic performance.

Data on this compound

To provide a clearer understanding of this compound, the following tables summarize some of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H26O2 nih.gov |

| Molecular Weight | 226.35 g/mol nih.gov |

| Appearance | Clear liquid nih.gov |

| Boiling Point | 126 °C at 10 mmHg scientificlabs.ie |

| Density | 0.878 g/mL at 25 °C scientificlabs.ie |

| Refractive Index | n20/D 1.443 scientificlabs.ie |

| Solubility in Water | Insoluble noaa.gov |

| Glass Transition Temperature (Tg) | -41 °C miwonsc.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 29964-84-9 ontosight.ai |

| IUPAC Name | 8-methylnonyl 2-methylprop-2-enoate nih.gov |

| Synonyms | Isodecyl 2-methyl-2-propenoate, Methacrylic acid, isodecyl ester ontosight.ai |

List of Chemical Compounds

this compound

Methacrylic acid

Isodecyl alcohol

Methyl methacrylate

Benzyl methacrylate

β-myrcene

Isobutyl methacrylate

Cyclohexyl methacrylate

Ammonium (B1175870) persulfate

Sodium dodecyl sulfate (B86663)

Sodium bicarbonate

Glycidyl methacrylate

Octadecyl acrylate (B77674)

Ethylene (B1197577) glycol dimethacrylate

Tungsten

Structure

3D Structure

属性

IUPAC Name |

8-methylnonyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCLLEMEIJQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881155 | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29964-84-9, 142600-07-5 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142600-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029964849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G47103FGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Development for Isodecyl Methacrylate

Conventional Esterification and Transesterification Routes

The industrial production of isodecyl methacrylate (B99206) has traditionally relied on well-established esterification and transesterification reactions. These methods are valued for their high conversion rates and adaptability to large-scale manufacturing.

Acid-Catalyzed Esterification

Direct esterification represents a primary route for the synthesis of isodecyl methacrylate. This process involves the reaction of methacrylic acid with isodecanol (B128192) in the presence of an acid catalyst. nih.gov Commonly employed catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is reversible and driven to completion by the continuous removal of water, a byproduct of the reaction, typically through azeotropic distillation.

To prevent the premature polymerization of the monomer product, polymerization inhibitors are crucial components of the reaction mixture. Phenolic compounds such as hydroquinone (B1673460) are often utilized for this purpose. The efficiency of this method is dependent on several factors, including reaction temperature, catalyst concentration, and the molar ratio of the reactants.

Table 1: Key Parameters in Acid-Catalyzed Esterification of this compound

| Parameter | Typical Conditions | Purpose |

| Reactants | Methacrylic Acid, Isodecanol | Formation of the ester bond |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | To accelerate the rate of reaction |

| Temperature | 90-120 °C | To provide sufficient energy for the reaction |

| Inhibitor | Hydroquinone, MEHQ | To prevent unwanted polymerization |

| Byproduct Removal | Azeotropic distillation with a solvent (e.g., toluene) | To shift the equilibrium towards product formation |

Transesterification Processes

An alternative conventional method for producing this compound is through transesterification. This process involves the reaction of an alkyl methacrylate, typically methyl methacrylate, with isodecanol. nih.gov The reaction is facilitated by a catalyst and results in the formation of this compound and a lower boiling point alcohol, such as methanol, which is removed to drive the reaction forward.

A variety of catalysts can be employed in transesterification, including acids, bases, and organometallic compounds. For instance, a process utilizing a lithium catalyst has been developed for the efficient transesterification of methyl methacrylate with heavier alcohols like isodecanol. google.com This particular method involves the incremental addition of the lithium catalyst to the reaction medium. google.com The selection of the catalyst is critical as it influences the reaction rate and selectivity. As with direct esterification, polymerization inhibitors are essential to ensure the stability of the final product.

Advanced and Sustainable Synthesis Approaches

In response to the growing demand for environmentally friendly chemical processes, research has focused on developing more sustainable methods for synthesizing this compound. These approaches often involve the use of renewable feedstocks and biocatalysts.

Biomass-Derived Monomer Pathways

A significant advancement in the sustainable production of this compound lies in the utilization of biomass-derived precursors. While methacrylic acid can be produced from renewable resources, a key focus has been on the production of bio-based isodecanol. Traditionally, isodecanol is derived from petrochemical sources through the hydroformylation of olefins. nih.gov However, there is a growing interest and research focus on producing isodecanol from renewable feedstocks, which aligns with the chemical industry's shift towards bio-based materials. The development of cost-effective and scalable processes for producing isodecanol from biomass could significantly enhance the sustainability profile of this compound.

Once bio-based isodecanol is obtained, it can be utilized in the conventional esterification or transesterification processes to yield a more sustainable this compound. Furthermore, enzymatic catalysis presents a green alternative to traditional chemical catalysts for these reactions. Lipases, for instance, have been successfully employed in the synthesis of various methacrylate esters. researchgate.net These biocatalysts operate under milder reaction conditions, reducing energy consumption and the formation of byproducts. The lipase-catalyzed transesterification of methyl methacrylate with isodecanol would proceed in a solventless system or in a green solvent, further enhancing the environmental credentials of the process.

Table 2: Comparison of Conventional vs. Biomass-Derived Pathways

| Feature | Conventional Synthesis | Biomass-Derived Synthesis |

| Isodecanol Source | Petrochemical feedstocks | Renewable biomass |

| Methacrylic Acid Source | Typically petrochemical | Can be bio-based |

| Catalysis | Strong acids, organometallics | Enzymes (e.g., lipases), solid acid catalysts |

| Reaction Conditions | High temperatures | Milder temperatures |

| Environmental Impact | Higher carbon footprint, potential for hazardous waste | Lower carbon footprint, reduced waste |

Alternative Synthetic Routes

Research into alternative synthetic routes for this compound aims to improve efficiency and reduce environmental impact. One area of exploration is the use of heterogeneous catalysts. Solid acid catalysts, for example, can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid in esterification reactions. These solid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and minimizing waste.

Another innovative approach involves catalyst-free synthesis methods. For instance, a highly selective, catalyst-free synthesis of methyl methacrylate has been reported at room temperature through a reversible CO2 capture approach involving an organic superbase. rsc.org While this has not been specifically demonstrated for this compound, the underlying principles could potentially be adapted for its synthesis, offering a pathway that avoids the use of any catalyst.

Furthermore, while radiation-initiated polymerization is a technique for creating polymers from monomers, it is distinct from the synthesis of the this compound monomer itself. matec-conferences.org The development of novel synthetic methods continues to be an active area of research, driven by the dual goals of process optimization and enhanced sustainability.

Polymerization Kinetics and Mechanistic Studies of Isodecyl Methacrylate

Fundamental Polymerization Pathways and Energetics

The initiation of isodecyl methacrylate (B99206) polymerization can be achieved through various methods that generate free radicals. These radicals then react with the monomer to start the polymer chain growth.

Photolytic Initiation: Polymerization can also be induced by light, a process known as photopolymerization. nih.gov This technique often employs a photoinitiator that absorbs light (typically in the UV or visible region) and subsequently generates radicals. The exothermicity of the photopolymerization process can also contribute to the decomposition of a thermal initiator present in the system, leading to enhanced polymerization rates. mdpi.com The rate of photopolymerization can be controlled by adjusting the light intensity and the concentration of the photoinitiator. imaging.org

Radiation-Induced Initiation: High-energy radiation, such as electron beams, can be used to initiate the polymerization of isodecyl methacrylate. matec-conferences.orgmatec-conferences.org In a study on the copolymerization of this compound and benzyl (B1604629) methacrylate, initiation was achieved by treating the monomers with a beam of accelerated electrons. matec-conferences.orgmatec-conferences.org This method allows for polymerization to be carried out at various temperatures following the initial radiation treatment. matec-conferences.org

| Initiation Method | Initiator/Source | Mechanism |

| Thermal | Peroxides (e.g., Benzoyl Peroxide), Azo compounds (e.g., AIBN) nih.gov | Homolytic cleavage of the initiator upon heating to generate free radicals. |

| Photolytic | Photoinitiators nih.gov | Absorption of light leading to the generation of free radicals. nih.gov |

| Radiation-Induced | Electron Beam matec-conferences.orgmatec-conferences.org | High-energy radiation creates radical species from the monomer. matec-conferences.orgmatec-conferences.org |

Chain Propagation: Once initiated, the polymer chain grows by the sequential addition of monomer units to the radical at the end of the growing chain. The rate of propagation is characterized by the propagation rate coefficient, kp. For methacrylates, kp values are generally in the range of several hundred to 103 L·mol-1·s-1. cmu.edu The propagation rate is dependent on the monomer concentration and the concentration of growing radical chains.

Chain Termination: The growth of a polymer chain is terminated by reactions that consume the radical active center. The two primary mechanisms for termination in radical polymerization are combination (or coupling) and disproportionation. The termination rate is described by the termination rate coefficient, kt. The termination process for long-chain methacrylates can be complex and is often diffusion-controlled from early stages of the polymerization. kpi.ua Studies on alkyl methacrylates have shown a chain-length dependence of kt, where the rate coefficient decreases as the polymer chain length increases. acs.org For methacrylates at low monomer conversions, the exponent describing this dependence is close to the theoretically predicted value of 0.16. acs.org

| Kinetic Parameter | Description | Typical Values/Trends for Methacrylates |

| Propagation Rate Coefficient (kp) | Rate of addition of monomer to the growing polymer chain. | 102 - 103 L·mol-1·s-1 cmu.edu |

| Termination Rate Coefficient (kt) | Rate of termination of growing polymer chains. | Chain-length dependent; decreases with increasing chain length. acs.org |

Besides the primary reactions of initiation, propagation, and termination, secondary reactions can occur during the polymerization of this compound, influencing the final polymer structure and properties.

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures.

ATRP is a versatile controlled radical polymerization method that has been successfully applied to a wide range of monomers, including methacrylates. cmu.eduacs.org The mechanism involves a reversible redox process catalyzed by a transition metal complex, typically copper-based, which establishes a dynamic equilibrium between a small amount of active, propagating radicals and a majority of dormant species (alkyl halides). cmu.edu This equilibrium minimizes the concentration of radicals at any given time, thereby suppressing irreversible termination reactions.

While specific studies on the ATRP of this compound are not prevalent in the cited literature, the successful ATRP of other long-chain alkyl methacrylates suggests its applicability. For example, ATRP has been used to polymerize various methacrylates, yielding well-defined polymers with narrow molecular weight distributions (Mw/Mn = 1.1–1.4). acs.org The general conditions for ATRP of methacrylates often involve a copper(I) halide catalyst with a nitrogen-based ligand, an alkyl halide initiator, and reaction temperatures typically between 50 and 100 °C. cmu.eduresearchgate.net

RAFT polymerization is another powerful controlled radical polymerization technique known for its compatibility with a wide variety of monomers, including methacrylates, under diverse reaction conditions. mdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly deactivates the growing polymer chains through a degenerative chain transfer process, allowing for the controlled growth of polymer chains.

The versatility of RAFT makes it a suitable method for the polymerization of this compound. Studies on the RAFT polymerization of other methacrylates, such as methyl methacrylate, have demonstrated the ability to produce polymers with narrow polydispersity indices (PDI ≤ 1.5) and predictable molecular weights. nih.gov Furthermore, RAFT dispersion polymerization of methyl methacrylate in non-polar media has been successfully carried out using a poly(lauryl methacrylate) precursor as a steric stabilizer, indicating the feasibility of using long-chain methacrylates in RAFT processes. acs.org The choice of RAFT agent is crucial for achieving good control over the polymerization of methacrylates, with dithioesters and trithiocarbonates being commonly used. mdpi.com

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, predictable molecular weights, and low dispersity. sigmaaldrich.com The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. sigmaaldrich.com This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. icp.ac.ru The C–ON bond in the dormant macroalkoxyamine can undergo reversible thermal homolysis, releasing the active polymer chain and the mediating nitroxide radical, which allows for controlled chain growth. icp.ac.ru

NMP is valued for being a metal-free technique, and its "living" character allows for the creation of complex polymer structures like block copolymers. sigmaaldrich.com The process can be initiated through two primary pathways:

Bimolecular Process: This involves a conventional radical initiator (like benzoyl peroxide) and a separate stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The initiator generates propagating chains, which are then reversibly trapped by the nitroxide.

Unimolecular Process: This approach utilizes an alkoxyamine initiator that contains both the initiating radical source and the mediating nitroxide within a single molecule. Upon heating, this molecule decomposes to generate the initiating radical and the mediating nitroxide in the correct stoichiometry. sigmaaldrich.com

While NMP is effective for a range of monomers, its application to methacrylic esters, including this compound, has historically presented significant challenges. nih.gov Achieving good control over the polymerization of methacrylates via NMP requires careful selection of nitroxide structures and reaction conditions to ensure efficient reversible deactivation and minimize side reactions. nih.govresearchgate.net

Oxygen-Enhanced Controlled Radical Polymerization Methodologies

Traditionally, radical polymerizations, including controlled radical polymerization (CRP) techniques, are performed in oxygen-free environments because oxygen is a potent inhibitor that reacts with propagating radicals. cmu.eduwestlake.edu.cn However, recent methodologies have been developed that tolerate or even utilize oxygen to initiate and regulate the polymerization process. cmu.edunih.gov

Another innovative technique is the use of organoboranes, such as triethylborane, which react with ambient oxygen to generate ethyl radicals. nih.gov These radicals can then initiate a controlled polymerization in the presence of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This method allows for rapid and controlled polymerization at ambient temperature and atmosphere, eliminating the need for deoxygenation procedures. nih.gov Such oxygen-tolerant systems have been successfully applied to a range of hydrophobic acrylic and methacrylic monomers. rsc.org

Polymerization Process Optimization and Control Strategies

Role and Impact of Inhibitors on Polymerization Stability and Rate

Inhibitors are crucial for preventing the premature and spontaneous polymerization of methacrylate monomers like this compound during storage, transportation, and processing. nih.govlongchangchemical.comnih.gov Polymerization can be initiated by heat, light, or contaminants such as peroxides and heavy metal ions. nih.gov Inhibitors function by reacting with and deactivating the initial free radicals, thereby introducing an induction period during which polymerization is suppressed. longchangchemical.comnih.gov

Commonly used inhibitors for methacrylates fall into several chemical classes:

Phenolic Compounds: Hydroquinone (B1673460) (HQ), the methyl ether of hydroquinone (MeHQ), and butylated hydroxytoluene (BHT) are widely used. They function by scavenging radicals. nih.govgoogle.com

Quinones: Benzoquinone (Bq) is an effective inhibitor for some monomers, though for methacrylates, it may act more as a retarder, slowing the reaction rate rather than stopping it completely. longchangchemical.comnih.gov

Other Compounds: Certain transition metal salts, nitrogen compounds, and sulfur compounds can also act as inhibitors. nih.govlongchangchemical.com

The choice and concentration of the inhibitor directly impact the stability of the monomer and the kinetics of subsequent polymerization. For polymerization to proceed, these inhibitors must typically be removed, often by distillation or washing with an alkaline solution. longchangchemical.com The presence of atmospheric oxygen is also necessary for the stability of many methacrylate monomers, as it can participate in the inhibition mechanism. nih.gov

| Inhibitor Class | Examples | Mechanism of Action | Impact on Methacrylates |

| Phenolic Compounds | Hydroquinone (HQ), MeHQ, BHT, Vitamin E | Scavenge and deactivate free radicals. | Provide stability during storage; must be removed before polymerization. nih.govgoogle.com |

| Quinones | Benzoquinone (Bq) | React with initiator and/or propagating radicals. | Can act as a retarder, slowing the polymerization rate. longchangchemical.comnih.gov |

| Metal Salts | Cuprous chloride, Ferric chloride | Terminate active chains via electron transfer. | Can provide polymerization blocking effects. longchangchemical.com |

Optimization of Reaction Conditions (Temperature, pH)

Reaction temperature is a critical parameter in the polymerization of this compound, significantly influencing the reaction rate, copolymer composition, and final polymer properties. Studies on the radiation-initiated copolymerization of this compound and benzyl methacrylate have shown a distinct temperature dependence. matec-conferences.org At temperatures between 70°C and 90°C, the ratio of monomer units incorporated into the copolymer changes linearly. matec-conferences.org However, at higher temperatures (110°C - 120°C), the incorporation of this compound units increases sharply, which may be related to changes in the monomer's geometry at elevated temperatures. matec-conferences.org For this specific system, an optimum temperature of 70°C was identified for producing a homogeneous copolymer. matec-conferences.org

In general, for free-radical polymerization, increasing the temperature increases the rate of initiator decomposition and propagation, leading to a higher polymerization rate. westlake.edu.cnump.edu.my However, it can also increase the rate of termination reactions, which can lead to a decrease in the final molecular weight. ump.edu.my In emulsion polymerization of methacrylates, reaction temperatures are typically in the range of 60-90°C for thermal initiators, while redox initiator systems can allow for much lower temperatures (e.g., 25°C). researchgate.net

Control over Molecular Weight and Dispersity

Achieving precise control over the molecular weight (MW) and dispersity (Đ = Mw/Mn) is a primary goal of modern polymer synthesis, as these parameters dictate the material's final properties. nsf.gov For this compound, this control is typically achieved through controlled radical polymerization (CRP) techniques. sigmaaldrich.com

Methods for controlling molecular weight and dispersity include:

Controlled Radical Polymerization (CRP): Techniques like NMP, ATRP, and RAFT establish a "living" polymerization character, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low Đ, typically < 1.5). sigmaaldrich.comcmu.edu The molecular weight is controlled by the ratio of monomer consumed to the concentration of the initiator or chain transfer agent. nsf.gov

Chain Transfer Agents (CTAs): In RAFT polymerization, the choice and concentration of the CTA are primary factors in controlling MW and Đ. Metered addition of CTAs during the reaction can be used to intentionally broaden the dispersity or create specific molecular weight distributions. nsf.govrsc.org

Reaction Conditions: In conventional free-radical polymerization, molecular weight can be influenced by adjusting the initiator concentration and reaction temperature. youtube.com Higher initiator concentrations or higher temperatures generally lead to lower molecular weight polymers due to increased rates of initiation and termination. ump.edu.my

In a study involving the radiation-initiated copolymerization of this compound, a high molecular weight polymer (Mw ≈ 1,750,000 g/mol ) with a relatively high polydispersity (Đ ≈ 2.89) was obtained, which is characteristic of conventional (uncontrolled) radical polymerization. matec-conferences.org In contrast, CRP methods aim for much lower dispersity values, often approaching Đ = 1.1. sigmaaldrich.comnih.gov

| Parameter | Method of Control | Effect on Polymerization |

| Molecular Weight (MW) | Adjusting [Monomer]/[Initiator] or [Monomer]/[CTA] ratio in CRP. nsf.gov | Higher ratio leads to higher molecular weight. |

| Varying initiator concentration in conventional polymerization. ump.edu.my | Higher initiator concentration leads to lower molecular weight. | |

| Adding monofunctional monomers in polycondensation. youtube.com | Acts as a chain stopper, limiting molecular weight. | |

| Dispersity (Đ) | Utilizing CRP techniques (NMP, ATRP, RAFT). sigmaaldrich.com | Enables synthesis of polymers with narrow MWD (Đ < 1.5). |

| Metered addition of CTA or initiator. nsf.gov | Can be used to precisely tune or broaden the dispersity. | |

| Blending polymers of different dispersities. nih.gov | Allows for the creation of materials with intermediate and precisely targeted Đ values. |

Copolymerization Research of Isodecyl Methacrylate Systems

Copolymer Synthesis Methodologies

The synthesis of isodecyl methacrylate (B99206) copolymers has been explored through various radical polymerization techniques, each offering distinct advantages in controlling particle size, molecular weight, and reaction kinetics.

Emulsion Copolymerization

Emulsion copolymerization is a prominent method for producing isodecyl methacrylate copolymers in the form of a latex or emulsion. This technique is valued for being environmentally benign. impactfactor.org In a typical system, IDMA is copolymerized with a comonomer, such as the bio-based monomer β-myrcene, in an aqueous medium. impactfactor.orgresearchgate.net

The process involves dispersing the monomers in water with the aid of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which forms micelles where polymerization occurs. researchgate.net A water-soluble initiator, like ammonium (B1175870) persulfate, is used to start the radical polymerization, and a pH regulator, such as sodium bicarbonate, maintains stable reaction conditions. impactfactor.orgresearchgate.net The reaction is typically conducted under an inert nitrogen atmosphere at a controlled temperature, for instance, 60°C for approximately 20 hours, to achieve optimal conversion. impactfactor.orgresearchgate.net This methodology successfully yields copolymers like poly(myrcene-co-isodecyl methacrylate). impactfactor.org

Recipe for Emulsion Copolymerization of this compound and β-Myrcene

| Material | Amount (g) | Role |

|---|---|---|

| This compound | 0.8300 | Monomer |

| β-Myrcene | 0.8300 | Comonomer |

| Sodium Dodecyl Sulfate (SDS) | 0.0420 | Surfactant (Emulsifier) |

| Sodium Bicarbonate | 0.0250 | pH Regulator |

| Ammonium Persulfate | 0.0060 | Initiator |

| Deionized Water | - | Solvent |

Data sourced from a study on sustainable copolymers. impactfactor.org

Suspension Copolymerization

Suspension copolymerization is another key technique used for synthesizing IDMA-based copolymers, particularly for applications requiring additives for coatings. This method is suitable for copolymerizing a hydrophobic monomer like IDMA with a hydrophilic monomer, such as methacrylic acid (MAA). researchgate.net In this process, the monomers are suspended as droplets in a continuous phase, typically water, with the help of a stabilizer. Polymerization occurs within these individual monomer droplets, resulting in the formation of polymer beads. This technique was successfully used to synthesize poly(methacrylic acid-co-isodecyl methacrylate) or p(MAA-co-IDMA), which can be incorporated into coatings to enhance properties like cleanability. researchgate.net

Radiation-Initiated Copolymerization

Radiation-initiated copolymerization offers a method for producing high molecular weight polymers without the need for chemical initiators or inhibitors, which can be difficult and costly to remove from the final product. matec-conferences.orgproquest.com This technique has been successfully applied to synthesize a copolymer of this compound and benzyl (B1604629) methacrylate (BzMA). matec-conferences.org

The process involves treating the monomers with a beam of accelerated electrons from a source like an ILU-6 accelerator. matec-conferences.orgproquest.com Key parameters for the initiation include the electron energy (e.g., 2.4 MeV) and the absorbed dose (e.g., 20 kGy). matec-conferences.org After the radiation treatment, the monomer mixture is heated to a specific temperature (e.g., 70-120°C) for several hours to proceed with the polymerization. matec-conferences.org This method has been used to obtain a homogeneous copolymer with a molecular weight exceeding 10⁶ g/mol . matec-conferences.orgmatec-conferences.org

Monomer Reactivity Ratios and Sequence Distribution Analysis

Understanding the monomer reactivity ratios is crucial for predicting the copolymer composition and the sequence distribution of monomer units along the polymer chain. This knowledge allows for precise control over the final properties of the copolymer.

Determination of Reactivity Ratios via Kinetic Models (e.g., Fineman-Ross, Kelen-Tüdös)

The Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods are widely used linear graphical techniques to determine monomer reactivity ratios (r₁ and r₂) from experimental data at low monomer conversions. tandfonline.comrsc.orgekb.eg The reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind (homopolymerization) versus the other monomer (copolymerization). utexas.edu

Fineman-Ross (F-R) Method: This model provides a linear equation that allows for the determination of r₁ and r₂ from the slope and intercept of a plot derived from the mole fractions of the monomers in the initial feed and the resulting copolymer. rsc.orgnih.gov

Kelen-Tüdös (K-T) Method: This is a refined version of the F-R method that introduces an arbitrary constant (α) to distribute the data points more evenly, reducing bias and providing more reliable results. rsc.orgscielo.br

To apply these models, a series of copolymerization reactions are performed with varying initial monomer feed ratios. The resulting copolymer composition is then determined, often using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy. tandfonline.comresearchgate.net

Illustrative Data for Reactivity Ratio Determination

| Molar Fraction of Monomer 1 in Feed (f₁) | Molar Fraction of Monomer 1 in Copolymer (F₁) | Fineman-Ross Parameters | Kelen-Tüdös Parameters |

|---|---|---|---|

| Experimental Value 1 | Determined Value 1 | G₁, H₁ | η₁, ξ₁ |

| Experimental Value 2 | Determined Value 2 | G₂, H₂ | η₂, ξ₂ |

| Experimental Value 3 | Determined Value 3 | G₃, H₃ | η₃, ξ₃ |

| Experimental Value n | Determined Value n | Gₙ, Hₙ | ηₙ, ξₙ |

This table illustrates the type of data collected and calculated to plot using the Fineman-Ross and Kelen-Tüdös methods. Specific reactivity ratios for this compound systems require dedicated experimental studies.

Influence of Monomer Structure and Geometry on Reactivity

The chemical structure and geometry of the monomers significantly impact their reactivity during copolymerization. For this compound, its large and bulky isodecyl side chain plays a critical role.

Characterization of Monomer Sequence Distribution

The arrangement of monomer units within a copolymer chain, known as the monomer sequence distribution, is a critical factor that dictates the polymer's final properties. In copolymers containing this compound (IDMA), this distribution is primarily characterized by determining the monomer reactivity ratios. These ratios compare the rate at which a growing polymer chain ending in one type of monomer adds another molecule of the same monomer versus the rate at which it adds a molecule of the co-monomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating this sequence. For instance, in the radiation-initiated copolymerization of IDMA with benzyl methacrylate (BzMA), ¹³C NMR spectroscopy was used to determine the ratio of the monomer units in the isolated polymer at initial polymerization stages (conversions not exceeding 5%). matec-conferences.org This analysis revealed that the relative reactivity, and thus the sequence distribution, is sensitive to temperature. matec-conferences.org Similarly, for copolymers of IDMA and β-myrcene, both ¹H-NMR and ¹³C-NMR were employed to confirm the copolymer structure and identify the signals corresponding to each monomer unit within the chain. impactfactor.org

The monomer reactivity ratios are often calculated using methods such as the Fineman-Ross (F-R) and Kelen-Tudos (K-T) models, which linearize the copolymer composition equation. tandfonline.comasianpubs.org The product of the two reactivity ratios (r₁, r₂) provides insight into the monomer sequence distribution:

If r₁r₂ ≈ 1, the monomers are arranged randomly along the polymer chain. researchgate.net

If r₁r₂ approaches 0, the monomers tend to alternate.

If both r₁ and r₂ are greater than 1, a tendency to form blocks of each monomer exists.

For example, in the copolymerization of 2-ethoxyethyl methacrylate (EOEMA) with dodecyl methacrylate (DDMA), a monomer structurally similar to IDMA, the reactivity ratios were found to be r(DDMA) = 0.82 and r(EOEMA) = 1.26. researchgate.net The product, approximately 1.03, indicates a random copolymerization. researchgate.net By analogy, these established methodologies are applied to IDMA systems to predict and confirm the arrangement of monomer units, which is fundamental to understanding the copolymer's structure. tandfonline.comasianpubs.org

Structure-Property Relationship in Copolymer Architectures

The integration of co-monomers into a polymer chain with this compound significantly alters the final characteristics of the material, including its thermal and mechanical properties. The specific nature of the co-monomer dictates the extent and direction of these changes.

A key characteristic affected is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. dtic.mil The incorporation of a co-monomer can raise or lower the Tg depending on its own properties and its interaction with IDMA units. In a study of copolymers made from β-myrcene and IDMA, Differential Scanning Calorimetry (DSC) was used to determine the thermal properties. The resulting copolymer exhibited a distinct thermal profile influenced by the integration of the two different monomer units. impactfactor.org

| Thermal Property | Temperature (°C) |

|---|---|

| Glass Transition Temperature (Tg) | 127.01 |

| Crystallization Temperature (Tc) | 300 |

| Melting Temperature (Tm) | 389.57 |

| Decomposition Temperature (Td) | 550 |

The bulky, branched isodecyl group of IDMA imparts a certain degree of flexibility and hydrophobicity to the polymer. When copolymerized with a monomer like benzyl methacrylate, which has a rigid aromatic side group, the resulting copolymer can exhibit unique properties. For example, a copolymer of IDMA and BzMA was found to have a very high molecular weight (Mw ≈ 1,750,000 g/mol ) and an unusual viscosity behavior where its viscosity in ethyl acetate (B1210297) increased upon heating. matec-conferences.org This behavior suggests complex conformational changes in the polymer structure influenced by the interplay between the different monomer units. matec-conferences.org

Furthermore, the concentration of the co-monomer is a critical variable. Studies on other methacrylate systems show that properties like flexural and impact strength can be significantly improved by adding low concentrations of co-monomers such as 2-hydroxyethyl methacrylate (HEMA) and isobutyl methacrylate (IBMA). researchgate.net The ability to fine-tune these properties by selecting appropriate co-monomers and controlling their concentration is a primary advantage of copolymerization. researchgate.netresearchgate.net

Cross-linking transforms thermoplastic copolymer chains into a thermosetting network, enhancing mechanical strength, thermal stability, and solvent resistance. This is typically achieved by incorporating a multifunctional monomer, or cross-linker, during the polymerization process. mdpi.com

In methacrylate-based systems, a common cross-linking mechanism involves free-radical polymerization with a di- or tri-functional methacrylate monomer. For instance, monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) or triethylene glycol dimethacrylate (TEGDMA) can be added to the IDMA and co-monomer mixture. mdpi.comicm.edu.pl During polymerization, the growing polymer chains incorporate the cross-linker, and since the cross-linker has more than one polymerizable group, it can react with and form a covalent bridge between two different polymer chains. mdpi.com This process creates a three-dimensional network structure. nih.gov

The density of this network, which heavily influences the final properties, can be controlled by adjusting the concentration of the cross-linking agent. Higher concentrations of the cross-linker generally lead to a higher cross-link density, resulting in a more rigid material with a higher glass transition temperature. researchgate.neticm.edu.pl

Cross-linking can occur through different pathways:

Intermolecular Cross-linking: This is the most common form, where covalent bonds form between separate polymer chains, creating the bulk network. nih.gov

Alternative cross-linking mechanisms can also be employed. Photo-crosslinking, initiated by UV light, is another method used for methacrylate systems. jst.go.jp Additionally, double-network systems can be created where a second cross-linking mechanism is introduced after the first network is formed, leading to materials with enhanced toughness and mechanical properties. mdpi.com For example, a covalently cross-linked methacrylate network could be subsequently treated with a compound like tannic acid to introduce a second network based on hydrogen bonds. mdpi.com

Advanced Analytical Characterization Techniques for Isodecyl Methacrylate Polymers

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the functional groups present in the polymer and elucidating its microstructure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the polymerization of isodecyl methacrylate (B99206) and identifying the key functional groups within the resulting polymer structure. The FTIR spectrum of poly(isodecyl methacrylate) is characterized by the appearance of strong absorption bands corresponding to the ester group and the aliphatic side chain, and the disappearance of the vinyl C=C bond from the monomer.

Key characteristic absorption bands for poly(this compound) include a prominent peak for the ester carbonyl (C=O) stretching vibration, typically observed around 1720-1730 cm⁻¹. spectroscopyonline.com The C-O-C stretching vibrations of the ester group produce strong, complex bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.comrjpbcs.com Specifically, the C-C-O stretch is often seen around 1197 cm⁻¹ and the O-C-C stretch near 1074 cm⁻¹. spectroscopyonline.com The long isodecyl chain gives rise to characteristic C-H stretching and bending vibrations. Aliphatic C-H stretching peaks are found in the 2850-3000 cm⁻¹ range, while C-H bending vibrations for -CH₂ and -CH₃ groups appear around 1444 cm⁻¹. nih.gov The disappearance of the C=C stretching peak at approximately 1630-1640 cm⁻¹, which is present in the this compound monomer, confirms that polymerization has occurred. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2850-3000 | C-H Stretch | Aliphatic (Isodecyl chain) |

| ~1720-1730 | C=O Stretch | Ester Carbonyl |

| ~1444 | C-H Bend | Aliphatic (-CH₂-, -CH₃) |

| ~1100-1300 | C-O-C Stretch | Ester |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms in the polymer, allowing for structural confirmation and microstructural analysis, such as tacticity. acs.org

In the ¹H-NMR spectrum of poly(this compound), the signals corresponding to the vinyl protons of the monomer (typically around 5.5-6.1 ppm) are absent, confirming polymerization. The spectrum is dominated by broad signals from the polymer backbone and the isodecyl side chain. Protons of the long alkyl chain of the isodecyl group typically appear as a complex set of overlapping signals in the upfield region, from approximately 0.8 to 1.5 ppm. The protons of the -OCH₂- group linking the side chain to the ester group are generally found around 4.1 ppm. chemicalbook.com The protons of the α-methyl group on the polymer backbone and the backbone methylene (-CH₂-) group also give characteristic signals.

¹³C-NMR spectroscopy is particularly useful for analyzing the composition of copolymers containing this compound units. matec-conferences.org By examining the chemical shifts of the carbonyl and quaternary carbons, the ratio of different monomer units within the copolymer can be determined. matec-conferences.org

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~0.8-1.5 | Alkyl protons of the isodecyl side chain (-CH₃, -CH₂-, -CH-) |

| ~4.1 | Ester methylene protons (-OCH₂-) |

| Variable (broad) | Polymer backbone protons (α-CH₃, -CH₂-) |

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for determining the molecular weight distribution of polymers and for quantifying residual monomers or other impurities.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. ufl.edu GPC separates polymer molecules based on their hydrodynamic volume in solution. ufl.edu Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

This technique provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. ufl.eduresearchgate.net The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 suggests a narrow distribution, which is often a goal in controlled polymerization techniques. researchgate.net For a copolymer of this compound and benzyl (B1604629) methacrylate synthesized via radiation initiation, GPC analysis determined a weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity of about 2.89. matec-conferences.org Tetrahydrofuran (THF) is a common solvent used as the mobile phase for GPC analysis of methacrylate polymers. matec-conferences.orgufl.edu

| Parameter | Value | Description |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | ~1,750,000 g/mol | The average molecular weight where larger molecules contribute more significantly. |

| Polydispersity Index (PDI = Mw/Mn) | ~2.89 | A measure of the broadness of the molecular weight distribution. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique primarily used for the separation, identification, and quantification of residual monomers in the final polymer product. americanlaboratory.comnih.gov The presence of unreacted monomer can affect the polymer's properties and biocompatibility, making its quantification essential. americanlaboratory.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. americanlaboratory.comsielc.com For the analysis of methacrylates, a mobile phase often consists of a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. americanlaboratory.comsielc.com Detection is typically performed using an ultraviolet (UV) detector, as the methacrylate functional group has a UV absorbance. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) can provide even greater sensitivity and specificity for identifying and quantifying trace levels of residual monomers. americanlaboratory.com

Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile residual monomers in polymers. chromatographyonline.com It is highly sensitive and often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. polymersolutions.com

Sample preparation for GC analysis of polymers often involves extracting the residual monomer from the polymer matrix. This can be achieved through solvent extraction, where the polymer is dissolved or swollen in a suitable solvent (e.g., acetonitrile or dichloromethane) to release the monomer. americanlaboratory.comchromatographyonline.com An alternative, solvent-free method is headspace GC (HS-GC), where the sample is heated in a sealed vial to allow volatile monomers to partition into the vapor phase (headspace), which is then injected into the GC. 43.230.198 Thermal desorption is another technique where the polymer is heated directly to release volatile components for GC analysis. theanalyticalscientist.com These methods are effective for quantifying residual this compound and other volatile compounds, which is critical for quality control. polymersolutions.com43.230.198

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For poly(this compound) and its copolymers, these methods are vital for determining thermal transitions and stability, which dictate their processing parameters and service temperature limits.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used extensively in polymer science. It functions by measuring the difference in heat flow required to increase the temperature of a polymer sample and a reference material at a constant rate. researchgate.net As the sample undergoes thermal transitions, such as the glass transition (Tg) or melting (Tm), it will absorb or release heat, resulting in a measurable difference in heat flow. specialchem.com

Key information obtained from DSC analysis of IDMA polymers includes:

Glass Transition Temperature (Tg): This is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. The bulky, flexible isodecyl group significantly lowers the Tg of poly(this compound) compared to polymers with smaller alkyl chains like poly(methyl methacrylate). A typical DSC scan shows the glass transition as a step-like change in the heat capacity of the material.

Melting Temperature (Tm) and Crystallinity: For semi-crystalline polymers, DSC detects the endothermic process of melting, which appears as a distinct peak on the DSC curve. nih.gov The area under this peak can be used to quantify the heat of fusion and thereby estimate the percent crystallinity of the polymer.

Heat Capacity (Cp): DSC can directly measure the heat capacity of a polymer over a range of temperatures. researchgate.netnih.gov The heat capacity changes at the glass transition, being higher for the polymer above its Tg. researchgate.net

Research on long-chain methacrylates, such as dodecyl methacrylate (a close structural analog to IDMA), demonstrates how DSC can be used to study polymerization kinetics. The heat released during polymerization is proportional to the reaction rate, allowing for the investigation of factors like temperature and initiator concentration on the polymerization process.

Below is an interactive table representing typical data that can be obtained from a DSC analysis of different methacrylate polymers, illustrating the effect of the alkyl side chain on the glass transition temperature.

| Polymer | Monomer Structure | Glass Transition Temperature (Tg) |

| Poly(methyl methacrylate) | CH2=C(CH3)COOCH3 | ~105 °C |

| Poly(butyl methacrylate) | CH2=C(CH3)COO(CH2)3CH3 | ~20 °C |

| Poly(this compound) | CH2=C(CH3)COOC10H21 | ~ -40 °C |

Note: The values presented are typical and can vary based on factors such as molecular weight, polydispersity, and the specific isomeric structure of the "isodecyl" group.

Complementary Characterization Methods (e.g., Dynamic Light Scattering, Water Absorption Studies)

To develop a comprehensive understanding of IDMA polymers, thermal analysis is often paired with other characterization techniques that probe different aspects of the material's properties, such as its behavior in solution or its interaction with aqueous environments.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering, also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution profile of small particles or polymers in suspension or solution. The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. nih.gov

For IDMA-containing polymers, particularly in applications involving emulsions, dispersions, or block copolymer self-assembly in solution, DLS provides critical data on:

Hydrodynamic Diameter: This is the effective size of the polymer coil or particle as it moves through a solvent.

Size Distribution: DLS can reveal whether a sample is monodisperse (all particles are the same size) or polydisperse (a range of particle sizes exists).

Aggregation and Stability: By monitoring changes in particle size over time, DLS can be used to study the aggregation of polymer chains or the stability of nanoparticle dispersions.

Water Absorption Studies

Water absorption studies are critical for evaluating the performance of a polymer in humid or aqueous environments. The test typically involves immersing a pre-weighed, dried polymer specimen in water for a specified time and temperature (e.g., 24 hours at 23°C, per ASTM D570), after which it is removed, dried, and re-weighed. specialchem.com The percent increase in weight is reported as the water absorption.

Polymers based on long-chain alkyl methacrylates, such as this compound, are known for their significant hydrophobicity. rsc.orgresearchgate.net The large, nonpolar isodecyl side chain shields the more polar ester group in the polymer backbone, leading to very low water absorption. This property is a direct consequence of the material's low surface energy.

The hydrophobicity of a polymer surface can be quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. Poly(this compound) exhibits a high water contact angle, signifying poor wettability and low water uptake. This is a key characteristic for applications requiring water resistance, such as in coatings, adhesives, and sealants.

The table below summarizes the expected water-related properties of poly(this compound) in comparison to a more hydrophilic methacrylate polymer.

| Property | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (PIDMA) | Test Method |

| Water Absorption (24 hr, 23°C) | 0.3 - 0.4 % | < 0.1 % | ASTM D570 |

| Water Contact Angle | 68° - 75° | > 90° | Contact Angle Goniometry |

Material Science Applications and Performance Studies of Isodecyl Methacrylate Polymers and Composites

Polymer Functionalization and Property Enhancement

Isodecyl methacrylate (B99206) (IDMA) is a versatile monomer utilized in polymer science to impart specific properties to a range of materials. Its distinct chemical structure, featuring a bulky, branched isodecyl group, plays a crucial role in enhancing polymer flexibility, hydrophobicity, and adhesion. These characteristics make it a valuable component in the development of advanced polymers for various applications.

Development of Elastomeric Materials and Semi-Synthetic Rubbers

The incorporation of isodecyl methacrylate into polymer chains is a strategic approach for developing elastomeric materials and semi-synthetic rubbers. The long, branched alkyl side chain of IDMA introduces significant flexibility into the polymer backbone, which is a key characteristic of elastomers. This is evidenced by the low glass transition temperature (Tg) of polymers containing IDMA. For instance, this compound is classified as a "rubbery monomer" with a reported Tg of -41°C. researchgate.net

In a notable study, copolymers of this compound and β-myrcene were synthesized via an environmentally benign emulsion copolymerization method. impactfactor.orgresearchgate.net This process yielded a latex that can be vulcanized to produce a semi-synthetic rubber. impactfactor.orgresearchgate.net The resulting copolymers exhibited glass transition temperatures that are indicative of their rubbery nature, making them suitable for applications requiring elasticity and flexibility. researchgate.net The use of this compound as a reactive diluent in elastomer formulations has also been explored, where it can improve the processing characteristics and modify the final properties of the material. researchgate.netgeosc.com

| Monomer | Glass Transition Temperature (Tg) |

|---|---|

| This compound | -41°C |

| Isooctyl Acrylate (B77674) | -54°C |

| Isodecyl Acrylate | -60°C |

| n-Lauryl Methacrylate | -65°C |

Data derived from European Patent Office. researchgate.net

Surface Modification and Hydrophobization Strategies

The inherent hydrophobicity of the isodecyl group makes IDMA an effective monomer for the surface modification of materials to achieve water repellency. When incorporated into a polymer, the long alkyl chains of IDMA orient towards the surface, creating a low-energy interface that repels water. The degree of hydrophobicity can be quantified by measuring the water contact angle; longer alkyl chains generally correlate with higher contact angles.

Formulation for Specialized Coatings (e.g., Easy-to-Clean, Water-Repellent)

This compound is a key ingredient in the formulation of specialized coatings, including those designed to be water-repellent and, counterintuitively, easy-to-clean through hydrophilic mechanisms. Its hydrophobic nature is leveraged in applications requiring water resistance, such as sealants and coatings for materials like concrete. nih.gov The polymerization of this compound on surfaces can create a durable water-repellent barrier. nih.gov

In a more complex application, IDMA has been used to create hydrophilic additives for easy-to-clean coatings. In one study, a hydrophilic additive was synthesized through the suspension copolymerization of hydrophilic methacrylic acid (MAA) with the hydrophobic this compound (IDMA). researchgate.net This copolymer, when incorporated into a coating, can lead to a highly hydrophilic surface with a water contact angle as low as 38.7°. researchgate.net This hydrophilic surface facilitates easy cleaning by allowing water to sheet off, carrying away dirt and contaminants. scispace.com The 0.5phr p(MAA)-incorporated coating, in particular, demonstrated superior hydrophilic and easy-cleaning properties. researchgate.net

| Coating Type | Water Contact Angle (WCA) |

|---|---|

| Pure Acrylic-based Polyurethane (APU) | 68.2° |

| APU with unmodified SiO2 nanoparticles | 70.1° |